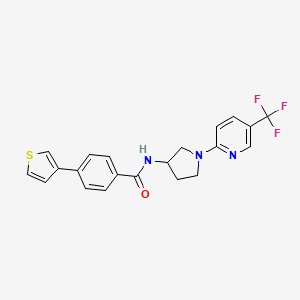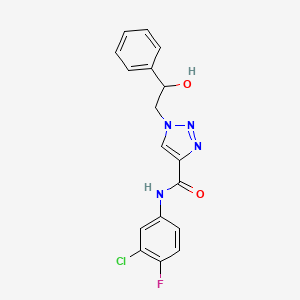
N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONHC(O)-). This particular compound seems to have two aromatic rings attached to the nitrogen atoms of the oxalamide group. One ring is a 2-methoxyphenethyl and the other is a 2-methyl-4-nitrophenyl .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group and the two aromatic rings. The electron-withdrawing nitro group on one of the rings could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the methoxy group in this compound could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthetic Methodologies and Chemical Transformations Research led by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving the Meinwald rearrangement and a new rearrangement sequence, highlights a significant advancement in the synthesis of anthranilic acid derivatives and oxalamides, indicating a potential route for synthesizing compounds like N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Mamedov et al., 2016).
Photoassisted Fenton Reaction for Water Treatment A study on the complete oxidation of pesticides in water using a photoassisted Fenton reaction (Fe3+/H2O2/u.v.) by Pignatello and Sun (1995) demonstrates the potential for applying advanced oxidation processes in environmental remediation. Although not directly related, the oxidative degradation mechanisms investigated could be relevant for compounds with nitrophenyl groups, suggesting environmental applications for related compounds (Pignatello & Sun, 1995).
Polymer Research and Light-Switchable Materials Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This study showcases the utility of nitrophenyl methoxy groups in developing materials with switchable properties, relevant to the chemical functionalities present in this compound, hinting at its potential applications in smart materials and bioengineering (Sobolčiak et al., 2013).
Nonlinear Optical Materials Research on the synthesis and characterization of hydrazones with potential for nonlinear optical applications by Naseema et al. (2010) highlights the interest in compounds with nitrophenyl groups for developing optical devices. Such studies suggest that compounds like this compound could be explored for their nonlinear optical properties (Naseema et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-11-14(21(24)25)7-8-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRGSAAUQGOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826324.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2826325.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)


![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)


![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)
